molecular formula C14H14N4O2S B2880714 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole CAS No. 2108943-48-0

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole

Cat. No.: B2880714
CAS No.: 2108943-48-0
M. Wt: 302.35
InChI Key: FRVLSOZARPWTRB-UHFFFAOYSA-N
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Description

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted with a 3-methyl-2-thienyl group at position 5 and a pyrazole-linked acetyl moiety at position 2.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-4-5-21-13(8)14-16-15-11(20-14)7-12(19)18-10(3)6-9(2)17-18/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVLSOZARPWTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methylthiophene-2-Carboxylic Acid Hydrazide

The synthesis begins with the preparation of 3-methylthiophene-2-carboxylic acid hydrazide, a key intermediate. 3-Methylthiophene-2-carboxylic acid is esterified using ethanol and sulfuric acid, yielding the ethyl ester. Subsequent treatment with hydrazine hydrate in ethanol replaces the ethoxy group with a hydrazide moiety:

$$
\text{3-Methylthiophene-2-carboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{EtOH}} \text{Ethyl ester} \xrightarrow{\text{NH}2\text{NH}2\cdot\text{H}_2\text{O}} \text{Hydrazide}
$$

Characterization Data :

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch).
  • ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 6.95 (d, 1H, thienyl-H), 7.25 (d, 1H, thienyl-H), 9.80 (s, 1H, NH).

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Acetyl Chloride

3,5-Dimethyl-1H-pyrazole is alkylated with chloroacetyl chloride in the presence of sodium hydride (NaH) to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acid chloride:

$$
\text{3,5-Dimethyl-1H-pyrazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaH}} \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride}
$$

Characterization Data :

  • ¹³C NMR (CDCl₃) : δ 167.8 (C=O), 148.2 (pyrazole-C), 108.5 (pyrazole-CH), 21.4 (CH₃).

Formation of Diacylhydrazide Intermediate

The hydrazide from step 2.1 reacts with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl chloride in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) to form the diacylhydrazide:

$$
\text{Hydrazide} + \text{Acid chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Diacylhydrazide}
$$

Optimization Note : Excess Et₃N ensures complete deprotonation of the hydrazide, facilitating nucleophilic acyl substitution.

Cyclization to 1,3,4-Oxadiazole

The diacylhydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) under reflux to form the target oxadiazole:

$$
\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{1,3,4-Oxadiazole}
$$

Reaction Conditions :

  • Temperature: 80–90°C
  • Time: 6–8 hours
  • Yield: 68–72%

Analytical Characterization

Spectroscopic Data

IR (KBr) :

  • 3050 cm⁻¹ (C–H aromatic, thienyl)
  • 1695 cm⁻¹ (C=O, oxadiazole)
  • 1610 cm⁻¹ (C=N, oxadiazole).

¹H NMR (DMSO-d₆) :

  • δ 2.35 (s, 6H, pyrazole-CH₃)
  • δ 3.85 (s, 2H, CH₂)
  • δ 6.50 (s, 1H, thienyl-H)
  • δ 7.10 (s, 1H, pyrazole-H).

¹³C NMR (DMSO-d₆) :

  • δ 165.8 (C=O)
  • δ 158.2 (oxadiazole-C)
  • δ 142.5 (thienyl-C).

Comparative Reaction Yields

Step Reagent Yield (%)
Hydrazide formation NH₂NH₂·H₂O 85
Acid chloride synthesis SOCl₂ 90
Cyclization POCl₃ 70

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Notes

Contradictions exist in substituent effects: e.g., fluorophenyl enhances plant defense but chlorophenyl shows anti-inflammatory activity , suggesting context-dependent efficacy.

Thienyl and pyrazole groups warrant further study for synergistic effects in drug design.

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole and oxadiazole moiety, which are known for their diverse biological activities. The structural formula can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₂S
Molecular Weight285.36 g/mol
CAS NumberNot specified in the current literature

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus. In a study by Burguete et al., a related pyrazole compound demonstrated substantial antibacterial activity, suggesting that structural modifications can enhance efficacy against pathogens .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study highlighted that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations . This suggests that the compound may possess similar anti-inflammatory properties.

3. Antioxidant Activity

The antioxidant capabilities of thienopyrazole compounds have been explored in various studies. These compounds were shown to protect against oxidative stress in cellular models, indicating potential therapeutic applications in diseases characterized by oxidative damage .

4. Anticancer Properties

Some pyrazole derivatives have been investigated for their anticancer effects. They have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, thienopyrazole derivatives have been reported to inhibit aurora kinases, which are crucial for mitosis .

The biological activities of the compound are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : Pyrazoles often act as enzyme inhibitors (e.g., cyclooxygenase) which play a role in inflammation.
  • Receptor Modulation : Some compounds may modulate receptors involved in cell signaling pathways related to inflammation and cancer progression.
  • Oxidative Stress Reduction : By scavenging free radicals, these compounds can mitigate oxidative damage in cells.

Case Studies

Several studies have specifically evaluated the biological activity of similar compounds:

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against bacterial strains. The most potent compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced edema in animal models when compared to control groups .
  • Antioxidant Assessment : Erythrocyte models were used to assess the protective effects of thienopyrazole compounds against toxic agents, showing promising results .

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